molecular formula C12H13N3O3 B2813168 3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid CAS No. 1895033-31-4

3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid

Cat. No.: B2813168
CAS No.: 1895033-31-4
M. Wt: 247.254
InChI Key: KHHQEMBYJSKOGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is a complex organic compound that belongs to the class of triazolopyridines This compound features a triazole ring fused to a pyridine ring, with a tetrahydropyran moiety attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid typically involves multiple steps, starting with the construction of the pyridine ring followed by the introduction of the triazole and tetrahydropyran moieties. Common synthetic routes include:

  • Condensation Reactions: These reactions involve the condensation of appropriate precursors to form the pyridine ring.

  • Cyclization Reactions: Cyclization reactions are used to form the triazole ring, often involving azide intermediates.

  • Functional Group Interconversion: Various functional groups are introduced or modified to achieve the desired structure.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be employed to reduce specific functional groups.

  • Substitution: Substitution reactions can be used to replace functional groups with other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is used to study enzyme inhibition and receptor binding. It has shown potential as a lead compound for drug discovery.

Medicine: In medicine, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of various diseases, including cancer and infectious diseases.

Industry: In industry, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in materials science and chemical manufacturing.

Mechanism of Action

The mechanism by which 3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Triazolopyridines: Other triazolopyridines with different substituents on the pyridine or triazole rings.

  • Tetrahydropyran Derivatives: Compounds containing tetrahydropyran moieties with various functional groups.

Uniqueness: 3-(Tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid is unique due to its specific combination of the triazole and tetrahydropyran moieties. This combination provides distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

IUPAC Name

3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c16-12(17)9-1-4-15-10(7-9)13-14-11(15)8-2-5-18-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHQEMBYJSKOGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C3N2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.